REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1C(OC)=O.[C:11](Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]>N1C=CC=CC=1>[S:4]1[CH:5]=[CH:6][C:2]([NH:1][C:11](=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:3]1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1)C(=O)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt on weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven dried flask
|
Type
|
CUSTOM
|
Details
|
solid was formed
|
Type
|
TEMPERATURE
|
Details
|
10 min later, the reaction mixture was refluxed under N2 overnight (˜20 hr)
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed on rotary vacuo
|
Type
|
CUSTOM
|
Details
|
The brown residue was partitioned between 1N HCl and CH2Cl2(100 mL/150 mL)
|
Type
|
CUSTOM
|
Details
|
After seperation
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with CH2Cl2(100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (70 mL)
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary vacuo
|
Type
|
CUSTOM
|
Details
|
the residue as a brown solid, was triturated with Et2O (30 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with Et2O (2×10 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |